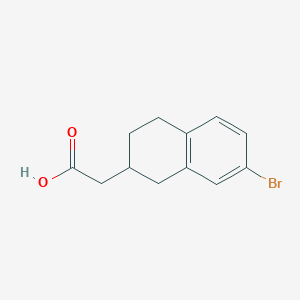
2-(7-Bromotetralin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Bromotetralin-2-yl)acetic acid is an organic compound that belongs to the class of acetic acids It features a bromine atom attached to a tetralin ring, which is a hydrogenated derivative of naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromotetralin-2-yl)acetic acid typically involves the bromination of tetralin followed by the introduction of an acetic acid moiety. One common method involves the bromination of tetralin using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 7-bromotetralin is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Bromotetralin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding tetralin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 7-bromo-2-tetralone, while reduction can produce 2-tetralinylacetic acid. Substitution reactions can result in various functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(7-Bromotetralin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(7-Bromotetralin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2-(7-Chlorotetralin-2-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(7-Fluorotetralin-2-yl)acetic acid: Features a fluorine atom in place of bromine.
2-(7-Iodotetralin-2-yl)acetic acid: Contains an iodine atom instead of bromine.
Uniqueness
2-(7-Bromotetralin-2-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its
Propiedades
IUPAC Name |
2-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-11-4-3-9-2-1-8(6-12(14)15)5-10(9)7-11/h3-4,7-8H,1-2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXUYPGCRIAXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CC(=O)O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

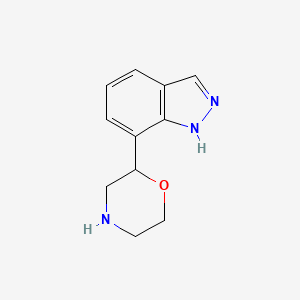
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
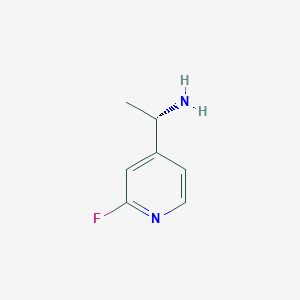
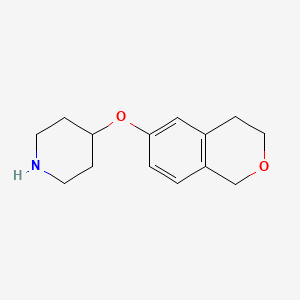
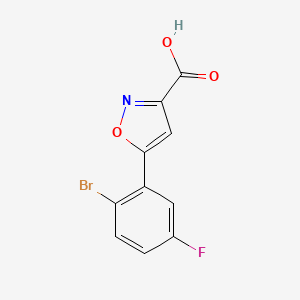
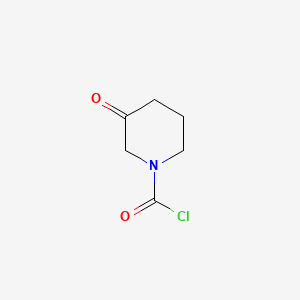
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)

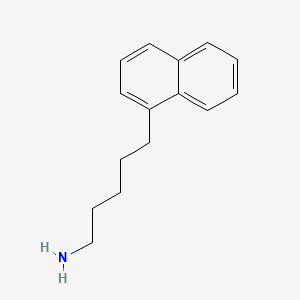
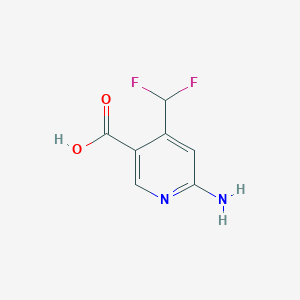
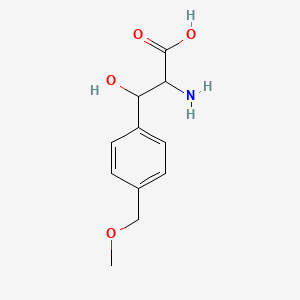
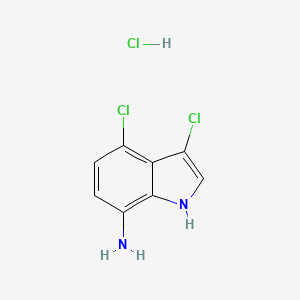
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
